

The Discovery and Isolation of Yadanzioside I from Brucea javanica: A Technical Guide

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Compound of Interest

Compound Name: Yadanzioside I

Cat. No.: B1164421

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of **Yadanzioside I**, a quassinoid glycoside derived from the seeds of *Brucea javanica* (L.) Merr. This document details the experimental protocols for its extraction and purification, summarizes its physicochemical and spectral data, and explores its potential biological activities based on current scientific literature.

Introduction

Brucea javanica, a plant belonging to the Simaroubaceae family, has a long history in traditional medicine for treating various ailments, including cancer and viral infections.^{[1][2]} Its therapeutic properties are largely attributed to a class of bitter principles known as quassinoids.^[3] Among these, the yadanziosides, a series of quassinoid glycosides, have garnered significant interest for their potent biological activities.

Yadanzioside I was first reported as part of a group of eight new antileukemic quassinoid glycosides, designated Yadanziosides A-H, isolated from the seeds of *Brucea javanica* by a team of Japanese researchers in 1984.^{[3][4]} These compounds, including **Yadanzioside I**, have demonstrated significant potential in preclinical studies, particularly in the realms of oncology and virology.

Physicochemical and Spectroscopic Data

The structural elucidation of **Yadanzioside I** was achieved through a combination of chemical transformations and spectroscopic analyses. While specific quantitative data for the initial isolation of **Yadanzioside I** is not extensively detailed in readily available literature, the following tables summarize its known properties and the typical spectral data for quassinoid glycosides of this nature.

Table 1: Physicochemical Properties of **Yadanzioside I**

Property	Value	Reference
Molecular Formula	C ₂₉ H ₃₈ O ₁₆	PubChem CID: 99132-95-3
Molecular Weight	642.6 g/mol	PubChem CID: 99132-95-3
Appearance	Amorphous Powder	General observation for similar compounds
Source	Seeds of <i>Brucea javanica</i>	[3]

Table 2: Representative ¹H and ¹³C NMR Spectral Data for the Aglycone Moiety of a Yadanzioside-type Quassinoid (in CDCl₃)

Note: Specific NMR data for **Yadanzioside I** is not readily available. This table provides representative chemical shifts for a similar quassinoid aglycone to illustrate the expected spectral features.

Position	^{13}C (δ , ppm)	^1H (δ , ppm, J in Hz)
1	79.2	4.63 (d, J=8.0)
2	175.3	-
3	121.3	5.59 (s)
4	136.7	-
5	83.3	5.49 (d, J=2.5)
6	28.2	2.20 (m), 1.60 (m)
7	81.5	5.42 (dd, J=6.0, 2.5)
8	70.4	5.13 (d, J=6.0)
9	45.1	2.71 (m)
10	43.5	-
11	80.4	6.00 (s)
12	76.1	4.08 (d, J=1.5)
13	48.2	2.70 (m)
14	51.5	-
15	70.5	3.97 (d, J=8.0)
16	-	-
20	-	-
21	-	-
C-4 CH ₃	20.1	2.07 (s)
C-10 CH ₃	10.9	1.55 (s)
C-13 CH ₃	16.5	1.50 (d, J=7.0)

Data adapted from the spectral analysis of Bruceine M, a related quassinoid from *B. javanica*.

[1]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for **Yadanzioside I**

Ion	Calculated m/z	Observed m/z	Reference
[M+Na] ⁺	665.2058	Not explicitly reported	Based on Molecular Formula
[M+H] ⁺	643.2238	Not explicitly reported	Based on Molecular Formula

Experimental Protocols

The following is a detailed methodology for the isolation and purification of **Yadanzioside I** from the seeds of *Brucea javanica*, based on established protocols for quassinoid glycosides. [\[3\]](#)[\[5\]](#)

Plant Material and Extraction

- Plant Material: Dried and crushed seeds of *Brucea javanica*.
- Defatting: The powdered seeds are first defatted using n-hexane to remove lipids and other nonpolar constituents.
- Extraction: The defatted material is then extracted exhaustively with methanol (MeOH).
- Solvent Partitioning: The resulting methanol extract is concentrated under reduced pressure and then partitioned between dichloromethane (CH₂Cl₂) and water (H₂O). The aqueous layer, containing the polar glycosides, is retained for further purification.

Chromatographic Purification

- Silica Gel Column Chromatography: The aqueous extract is subjected to column chromatography on a silica gel support. The column is eluted with a gradient of chloroform-methanol-water (e.g., 7:3:1, lower phase) to separate the components based on polarity.
- Gel Filtration Chromatography: Fractions containing the yadanziosides are further purified by gel filtration chromatography on a Sephadex LH-20 or similar matrix, using methanol as the eluent.

- Preparative High-Performance Liquid Chromatography (HPLC): The final purification of **Yadanzioside I** is achieved using preparative reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase gradient of methanol and water or acetonitrile and water.

Structural Elucidation

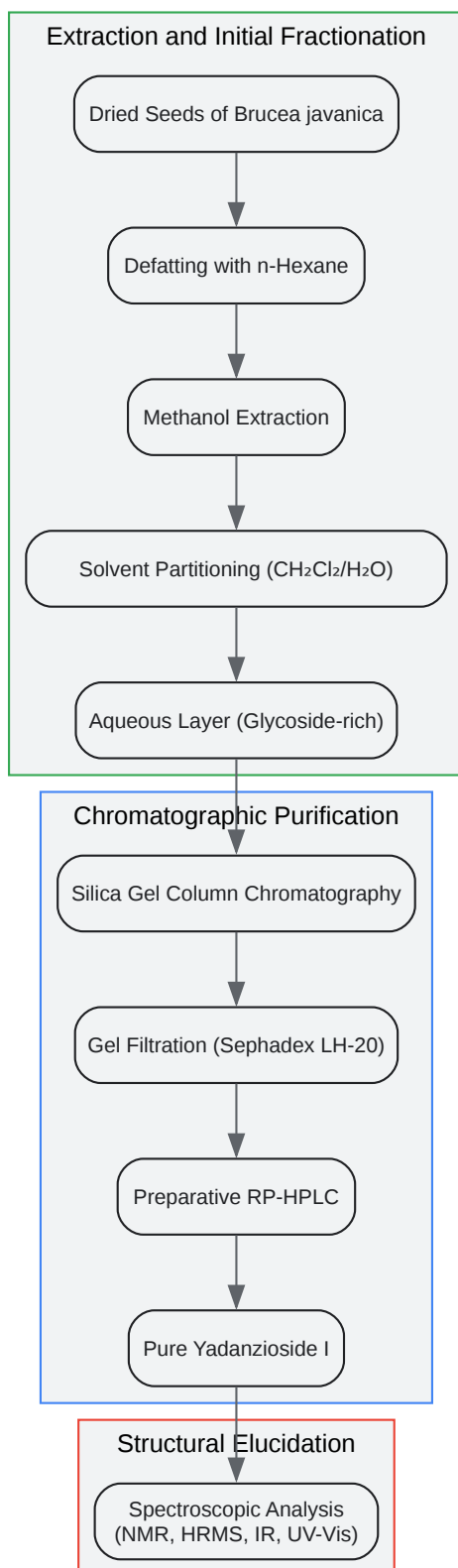
The structure of the isolated **Yadanzioside I** is confirmed using a combination of spectroscopic techniques:

- ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework of the molecule.
- High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular weight and elemental composition.
- Infrared (IR) Spectroscopy: To identify the presence of functional groups such as hydroxyls, esters, and lactones.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophoric groups within the molecule.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of **Yadanzioside I**.

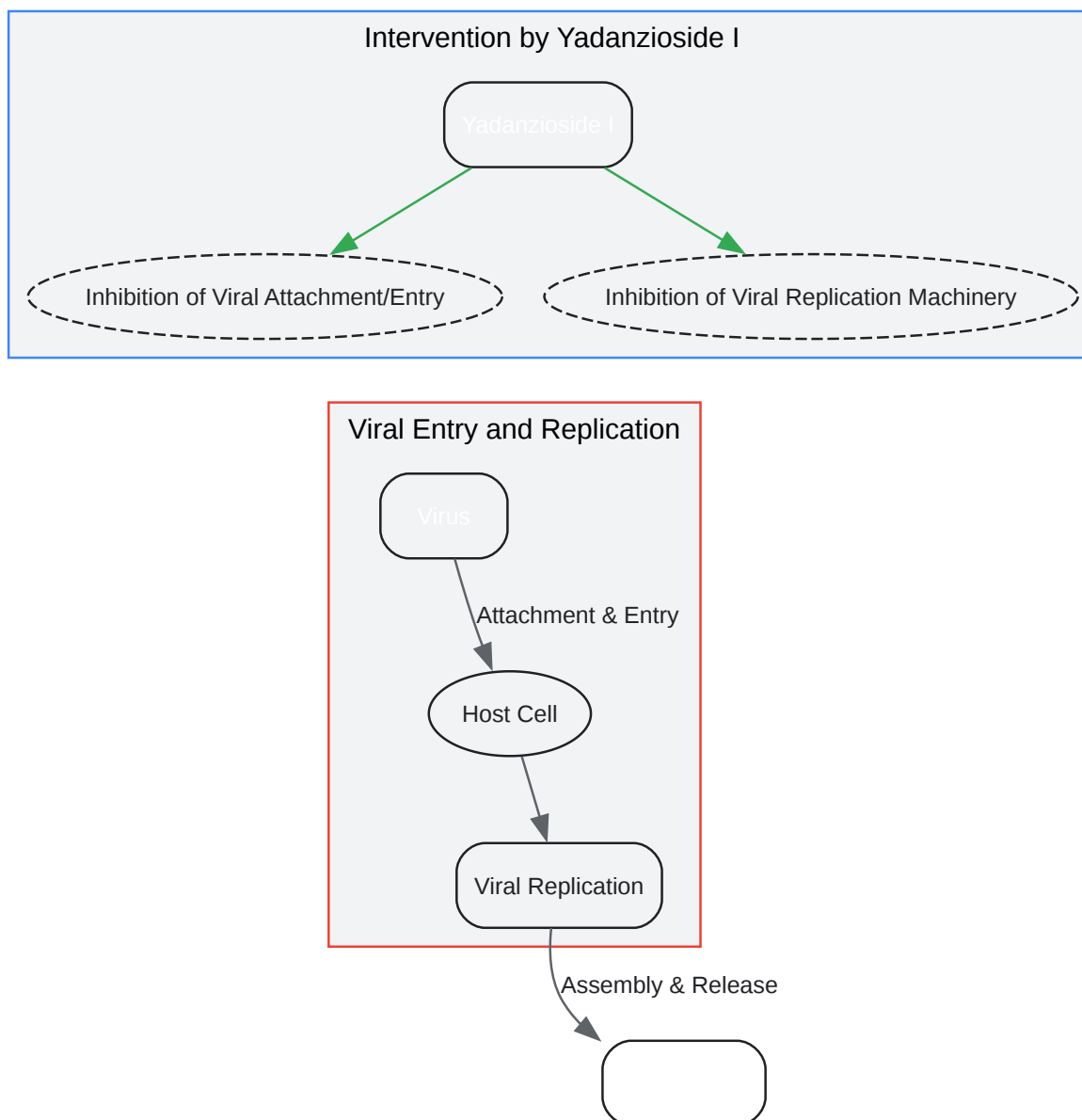


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Figure 1. General workflow for the isolation of **Yadanzioside I**.

Potential Antiviral Signaling Pathway

While the specific signaling pathways targeted by **Yadanzioside I** have not been extensively studied, quassinoids are known to possess antiviral activities. The following diagram illustrates a plausible, generalized mechanism of action for antiviral quassinoid glycosides.



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Figure 2. Plausible antiviral mechanism of quassinoid glycosides.

Biological Activity

Yadanzioside I, along with other yadanziosides, was initially identified on the basis of its antileukemic activity.[3] Quassinoids from *Brucea javanica* have also been reported to exhibit a broad spectrum of other biological effects, including antiviral and anti-inflammatory properties.[2][6] The precise mechanism of action for **Yadanzioside I** is not yet fully elucidated and remains an area for further investigation. The antiviral activity of related quassinoids has been attributed to the inhibition of viral replication and protein synthesis.[7]

Conclusion

Yadanzioside I represents a promising natural product from *Brucea javanica* with potential therapeutic applications. This guide provides a comprehensive overview of the available technical information regarding its discovery and isolation. Further research is warranted to fully elucidate its pharmacological profile and specific molecular targets, which will be crucial for its potential development as a therapeutic agent. The detailed experimental protocols and data presented herein serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

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